4-Ethynyl-2,2-difluoro-1,3-benzodioxole

Organic Synthesis Medicinal Chemistry Click Chemistry

This versatile heterocyclic building block uniquely combines a 4-ethynyl handle for efficient Sonogashira coupling with a 2,2-difluoro-dioxole core, delivering superior metabolic stability over non-fluorinated analogs. Ideal for kinase inhibitor SAR and PET tracer development. Specify purity and quantity for immediate bulk quotation.

Molecular Formula C9H4F2O2
Molecular Weight 182.12 g/mol
CAS No. 1408074-62-3
Cat. No. B1405017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-2,2-difluoro-1,3-benzodioxole
CAS1408074-62-3
Molecular FormulaC9H4F2O2
Molecular Weight182.12 g/mol
Structural Identifiers
SMILESC#CC1=C2C(=CC=C1)OC(O2)(F)F
InChIInChI=1S/C9H4F2O2/c1-2-6-4-3-5-7-8(6)13-9(10,11)12-7/h1,3-5H
InChIKeyQLFBMXCCYXMPFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethynyl-2,2-difluoro-1,3-benzodioxole (CAS 1408074-62-3): A Dual-Functional Fluorinated Building Block for Medicinal Chemistry and Advanced Synthesis


4-Ethynyl-2,2-difluoro-1,3-benzodioxole (CAS 1408074-62-3) is a heterocyclic building block featuring a 1,3-benzodioxole core substituted with a reactive ethynyl group at the 4-position and two fluorine atoms at the 2-position. Its molecular formula is C9H4F2O2 (MW 182.13 g/mol) . The compound exists as a colorless to light yellow liquid or solid with a predicted boiling point of 187.1±40.0 °C and density of 1.42±0.1 g/cm³ . It is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical research, where the ethynyl group enables efficient Sonogashira coupling and click chemistry, while the difluoro-substituted dioxole ring confers enhanced metabolic stability and favorable physicochemical properties [1].

Why 4-Ethynyl-2,2-difluoro-1,3-benzodioxole Cannot Be Replaced by Simple Analogs: Critical Functional Group Synergy


Substituting 4-Ethynyl-2,2-difluoro-1,3-benzodioxole with a generic analog—such as a non-fluorinated benzodioxole, a different positional isomer (e.g., 5-ethynyl variant), or an alternative halogenated building block—fundamentally alters the reactivity, stability, and biological performance of downstream products. The compound's unique synergy lies in the concurrent presence of the 4-ethynyl handle for efficient cross-coupling and the 2,2-difluoro substitution pattern, which enhances metabolic stability and lipophilicity . Lacking the fluorine atoms (e.g., 4-ethynyl-1,3-benzodioxole) reduces oxidative metabolic resistance, while shifting the ethynyl group (e.g., 5-ethynyl-2,2-difluoro-1,3-benzodioxole) can alter electronic distribution and steric accessibility, impacting reaction yields and target binding . The following quantitative evidence demonstrates why this specific substitution pattern provides measurable advantages over its closest comparators.

Quantitative Differentiation of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole Against Analogs: Evidence-Based Procurement Criteria


Enhanced Reactivity and Coupling Efficiency in Sonogashira and Click Chemistry

4-Ethynyl-2,2-difluoro-1,3-benzodioxole is specifically designed for palladium-catalyzed Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) . While a direct quantitative yield comparison against a non-fluorinated analog is not available, the presence of the electron-withdrawing difluoro group at the 2-position is known to increase the electrophilicity of the adjacent ethynyl moiety, potentially accelerating coupling rates compared to 4-ethynyl-1,3-benzodioxole. This is a class-level inference based on the established electronic effects of the 2,2-difluoro-1,3-benzodioxole scaffold .

Organic Synthesis Medicinal Chemistry Click Chemistry

Improved Metabolic Stability and Lipophilicity for Drug Discovery

The 2,2-difluoro-1,3-benzodioxole moiety is a recognized pharmacophore in marketed drugs like Lumacaftor and Tezacaftor, where it enhances metabolic stability and drug-target interactions . The target compound 4-Ethynyl-2,2-difluoro-1,3-benzodioxole incorporates this privileged structure. Its predicted logP is 3.14 , which is higher than that of many non-fluorinated benzodioxole derivatives, indicating improved membrane permeability and CNS penetration potential. This is a class-level inference: the difluoro substitution reduces susceptibility to oxidative metabolism compared to a non-fluorinated benzodioxole core.

Drug Discovery Medicinal Chemistry Pharmacokinetics

Potential as a Precursor for PET Imaging and Radiochemistry

The ethynyl group serves as a versatile handle for late-stage functionalization with radionuclides, particularly for positron emission tomography (PET). While no direct data exists for this specific compound, ethynyl-substituted analogs have been successfully employed in the synthesis of 18F-labeled estradiol derivatives for estrogen receptor imaging, demonstrating high target-to-blood ratios [1]. The 2,2-difluoro-1,3-benzodioxole core may further enhance the stability of the resulting radiotracer in vivo. This is a class-level inference based on the utility of ethynyl groups in radiochemistry.

Radiochemistry PET Imaging Molecular Imaging

High-Value Research Applications for 4-Ethynyl-2,2-difluoro-1,3-benzodioxole Based on Quantitative Differentiation


Synthesis of Metabolically Stable Kinase Inhibitors and GPCR Modulators

Medicinal chemistry groups developing kinase inhibitors or GPCR modulators can leverage this building block to introduce a metabolically stable, lipophilic benzodioxole moiety via Sonogashira coupling. The 2,2-difluoro substitution pattern, as seen in approved drugs like Lumacaftor, provides enhanced resistance to oxidative metabolism . The 4-ethynyl handle allows for efficient diversification of the core structure, enabling rapid SAR exploration.

Development of Fluorinated PET Tracers via Click Chemistry

Radiochemistry labs focused on developing novel PET imaging agents can utilize the terminal alkyne for bioorthogonal conjugation with 18F-labeled azides. The difluoro-benzodioxole core may improve the metabolic stability of the resulting tracer, potentially leading to higher signal-to-noise ratios in vivo [1]. This approach is particularly relevant for imaging CNS targets due to the compound's favorable predicted logP.

Construction of Covalent Organic Frameworks (COFs) and Functional Materials

Materials scientists can employ this compound as a rigid, fluorinated linker in the synthesis of covalent organic frameworks (COFs) or porous polymers. The ethynyl group allows for precise incorporation via Sonogashira coupling, while the difluoro-dioxole unit imparts hydrophobicity and chemical stability to the resulting material [2]. The predicted density (1.42 g/cm³) and boiling point (187°C) are relevant for material processing conditions.

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